4-Bromo-6,7-dimethoxycinnoline
Overview
Description
4-Bromo-6,7-dimethoxycinnoline is a brominated derivative of cinnoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of bromine and methoxy groups at specific positions on the cinnoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxycinnoline typically involves the bromination of 6,7-dimethoxycinnoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to handle larger quantities. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dimethoxycinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-3-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Azides, alkyl, and aryl amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-6,7-dimethoxycinnoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-6,7-dimethoxycinnoline is structurally similar to other brominated cinnolines and quinolines. Some similar compounds include:
4-Bromo-6,7-dimethoxyquinoline: A quinoline derivative with similar functional groups.
This compound-3-carboxylic acid: An oxidized derivative of the compound.
4-Bromo-6-ethoxy-2-methylquinoline: Another brominated quinoline with different substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-6,7-dimethoxycinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEOAYBTVXVTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696919 | |
Record name | 4-Bromo-6,7-dimethoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879014-17-2 | |
Record name | 4-Bromo-6,7-dimethoxycinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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